N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
This compound features a fused tetrahydrothieno[3,4-d][1,3]thiazole ring system with a 5,5-dioxide moiety, a 4-fluorophenethyl substituent, and a cyclopropanecarboxamide group. The sulfone (dioxide) group imparts strong electron-withdrawing properties, while the cyclopropane ring introduces steric constraints. The 4-fluorophenyl substituent may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C17H19FN2O3S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H19FN2O3S2/c18-13-5-1-11(2-6-13)7-8-20-14-9-25(22,23)10-15(14)24-17(20)19-16(21)12-3-4-12/h1-2,5-6,12,14-15H,3-4,7-10H2 |
InChI Key |
NOSWFCIPDIDPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
Molecular Formula
- Molecular Weight : 337.42 g/mol
- Molecular Formula : C18H20FN2O2S2
Structural Features
The compound features a cyclopropanecarboxamide moiety linked to a thieno-thiazole structure, which is substituted with a 4-fluorophenyl group. The presence of multiple functional groups contributes to its biological activity.
Research indicates that this compound may interact with various biological pathways, primarily through modulation of enzyme activity and receptor interactions. The thieno-thiazole core is known for its ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Anticancer Activity
Several studies have explored the anticancer properties of similar thieno-thiazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of thieno-thiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study found that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antimicrobial properties.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/MIC Value | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5 µM (MCF-7) | Journal of Medicinal Chemistry |
| Compound B | Antimicrobial | 16 µg/mL (E. coli) | Antimicrobial Agents and Chemotherapy |
| Compound C | Neuroprotective | N/A | Neuroscience Letters |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| 4-Fluorophenyl Group | Enhances binding affinity |
| Thieno-Thiazole Core | Critical for enzyme inhibition |
| Cyclopropanecarboxamide | Contributes to overall stability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name/Structure | Key Features | Synthesis Highlights | Spectral Data (Selected) |
|---|---|---|---|
| Target Compound | Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide, 4-fluorophenethyl, cyclopropanecarboxamide | Likely involves oxidation to sulfone and cyclopropane coupling | IR: S=O (~1300 cm⁻¹), C=O (~1680 cm⁻¹); NMR: Cyclopropane protons (δ 1.0–2.5), fluorophenyl (δ 7.0–7.5) |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | Thiazole core, chlorophenyl, dimethylphenyl, hydrazide | Hydrazide formation via hydrazine hydrate reaction | IR: C=O (~1663–1682 cm⁻¹), NH (~3150–3319 cm⁻¹); NMR: Chlorophenyl (δ 7.4–7.6) |
| Hexythiazox | Thiazolidine ring, cyclohexyl, chlorophenyl | Friedel-Crafts acylation, cyclization | IR: C=O (~1700 cm⁻¹); NMR: Cyclohexyl (δ 1.2–2.0), chlorophenyl (δ 7.3–7.5) |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] | Triazole core, sulfonyl, difluorophenyl | Tautomerization of hydrazinecarbothioamides | IR: C=S (~1247–1255 cm⁻¹), NH (~3278–3414 cm⁻¹); NMR: Difluorophenyl (δ 6.8–7.2) |
Key Differences and Implications
- Heterocyclic Core: The target’s fused tetrahydrothienothiazole system is distinct from simpler thiazoles (e.g., 9f) or triazoles (e.g., 7–9). The fused ring may enhance rigidity and binding specificity compared to monocyclic systems .
- Sulfone Group: The 5,5-dioxide moiety increases polarity and metabolic stability relative to non-oxidized thiazoles (e.g., hexythiazox) or sulfonyl-containing triazoles .
- Cyclopropane Carboxamide : This group introduces steric hindrance absent in hexythiazox’s cyclohexyl or 9f ’s hydrazide, possibly affecting target engagement .
Spectral Analysis Trends
- IR Spectroscopy : The target’s sulfone (S=O, ~1300 cm⁻¹) and carboxamide (C=O, ~1680 cm⁻¹) align with 9f ’s carbonyl peaks but differ from triazoles’ C=S (~1250 cm⁻¹) .
- NMR : The cyclopropane protons (δ 1.0–2.5) and fluorophenyl signals (δ 7.0–7.5) contrast with 7–9 ’s difluorophenyl (δ 6.8–7.2) and 9f ’s chlorophenyl (δ 7.4–7.6) .
Research Implications and Gaps
While the target compound shares functional groups with pesticidal (e.g., hexythiazox) and triazole derivatives, its unique structure warrants further study. Comparative studies on sulfone vs. sulfide thiazoles (e.g., bioactivity, solubility) and cyclopropane vs. cyclohexyl steric effects are needed. Synthetic challenges, such as controlling oxidation states and cyclopropane integration, also merit exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
